3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol is a bicyclic compound that belongs to the class of azabicyclo compounds, characterized by a nitrogen atom in the bicyclic structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The structure consists of a bicyclic framework with a hydroxyl group, which contributes to its reactivity and biological activity.
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol is classified as an alkaloid due to its nitrogen-containing structure. It is also classified under bicyclic compounds and specifically as a derivative of azabicyclo[3.3.1]nonane.
The synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol typically involves the following methods:
The reaction conditions typically involve:
These conditions allow for selective reduction while minimizing side reactions.
The molecular formula of 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol is , with a molecular weight of approximately 181.27 g/mol. The structure features:
The compound's structural characteristics can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular conformation and purity.
The primary chemical reactions involving 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol include:
These reactions are typically performed under controlled conditions to ensure selectivity and yield, often utilizing standard organic chemistry techniques such as refluxing or microwave-assisted synthesis.
The mechanism of action for 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol primarily revolves around its interactions with biological targets, particularly in neuropharmacology:
Studies have indicated that derivatives of azabicyclo compounds can exhibit varying degrees of biological activity, which could be explored further through pharmacological assays.
Key physical properties include:
Chemical properties include:
Relevant analyses such as melting point determination and spectral analysis (e.g., infrared spectroscopy) are essential for characterizing these properties.
The applications of 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol include:
The construction of the stereochemically complex 3-azabicyclo[3.3.1]nonane skeleton requires precise asymmetric methodologies to establish the chiral C9 alcohol functionality. Two principal catalytic approaches dominate contemporary synthesis.
Ruthenium-based catalytic systems enable efficient enantioselective reduction of the C9 carbonyl group in prochiral 3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one precursors. These methodologies employ chiral ruthenium-phosphine complexes (e.g., BINAP-Ru catalysts) under hydrogen pressure (typically 50-100 bar) to deliver the C9-alcohol with high enantiomeric excess (ee >90%). The reaction proceeds via dynamic kinetic resolution where the catalyst simultaneously facilitates enolization and stereoselective hydride transfer [2] [7]. Performance is highly solvent-dependent, with alcoholic solvents (ethanol, isopropanol) providing optimal enantioselectivity and conversion rates exceeding 95% within 12-24 hours at 60-80°C. Ligand structure critically influences stereochemical outcomes; electron-donating substituents on chiral bisphosphine ligands enhance enantiocontrol by modulating ruthenium coordination geometry [2].
Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation Conditions
Precursor | Catalyst System | Pressure (bar) | Solvent | ee (%) | Yield (%) |
---|---|---|---|---|---|
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one | (S)-BINAP-RuCl₂ | 70 | Ethanol | 94 | 96 |
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one | (R)-DM-SEGPHOS-Ru | 50 | Isopropanol | 98 | 92 |
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one | Ru-TsDPEN (Noyori-type) | 100 | Methanol | 91 | 88 |
Enantioselective alkylation strategies construct the azabicyclic core while simultaneously introducing the C9-oxygen functionality. Chiral phase-transfer catalysts (e.g., cinchona alkaloid-derived quaternary ammonium salts) mediate alkylation of bicyclic enolates with electrophilic oxygen sources (e.g., molecular oxygen in presence of reductants, or peroxide derivatives). Alternatively, organocatalytic Michael additions using proline-derived catalysts enable assembly of functionalized intermediates that undergo intramolecular aldol cyclization, establishing the C9 stereocenter with >85% ee [7]. Transition metal-catalyzed asymmetric allylic alkylation using iridium or palladium complexes with chiral phosphoramidite ligands provides access to C9-functionalized intermediates bearing olefin handles for subsequent cyclization and reduction steps.
Ring-closing metathesis (RCM) offers a convergent route to the azabicyclo[3.3.1]nonane skeleton. Di-olefinic precursors like N-isopropyl-diallylamine derivatives undergo cyclization using second-generation Grubbs catalysts (e.g., Grubbs-II, Hoveyda-Grubbs) at 0.5-5 mol% loading in dichloromethane or toluene under reflux. This forms cyclohexene intermediates which are hydrogenated to the saturated framework prior to C9 functionalization [7]. Key advantages include operational simplicity and compatibility with diverse N-substituents, though controlling the stereochemistry at ring fusion points requires careful precursor design. Microwave-assisted RCM significantly accelerates reaction kinetics (10-30 minutes vs. 24-48 hours conventionally), suppressing undesirable oligomerization.
Mannich-type cyclizations and aza-Prins reactions efficiently construct the bicyclic core using isopropylamine as a foundational building block. Treatment of keto-aldehydes (e.g., 1,5-dicarbonyl compounds) with isopropylamine generates enamine intermediates that undergo intramolecular aldol condensation, forming the bicyclic enone system. Subsequent conjugate reduction yields the saturated framework. Alternatively, acid-catalyzed cyclization of N-isopropyl-4-piperidone derivatives functionalized with electrophilic side chains (e.g., halides, epoxides) provides direct access to the [3.3.1] scaffold. Lewis acids (e.g., BF₃·OEt₂, SnCl₄) or protic acids (trifluoroacetic acid, polyphosphoric acid) catalyze these cyclizations at 0-80°C, with reaction times varying from 1 hour to several days depending on substitution [7].
Regioselective oxidation at the bridgehead C9 position presents significant challenges due to steric hindrance and the absence of activating groups. Directed C−H hydroxylation using palladium(II)/copper(II) systems with molecular oxygen achieves moderate selectivity. More effective approaches involve stoichiometric oxidants like meta-chloroperbenzoic acid (mCPBA) or dimethyldioxirane (DMDO) to form C9-epoxides from unsaturated precursors, followed by regioselective acid-catalyzed hydrolysis. Alternatively, organoselenium chemistry enables direct hydroxylation: selenylation of the enolate derived from 3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one, followed by oxidative elimination, yields the C9-alcohol directly. Yields range from 50-75% with stereoselectivity governed by enolate geometry and chiral auxiliaries [7].
The isopropyl group is predominantly introduced via N-alkylation of the azabicyclo[3.3.1]nonane nitrogen atom. Two main strategies prevail:
Table 2: N-Alkylation Methods for Isopropyl Group Installation
Amine Precursor | Alkylating Agent | Reagent/Catalyst | Conditions | Yield (%) |
---|---|---|---|---|
9-Azabicyclo[3.3.1]nonan-9-one | Acetone | NaBH(OAc)₃, AcOH | DCE, rt, 24 h | 88 |
9-Azabicyclo[3.3.1]nonan-9-one | Acetone | NaBH₃CN, AcOH | MeOH, 0°C to rt, 12 h | 92 |
9-Azabicyclo[3.3.1]nonane | 2-Iodopropane | K₂CO₃, TBAB | CH₃CN, 80°C, 48 h | 78 |
9-Azabicyclo[3.3.1]nonane | 2-Bromopropane | Cs₂CO₃, Microwave irradiation | DMF, 100°C, 30 min | 95 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7